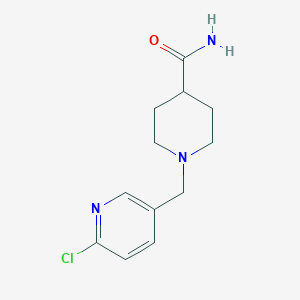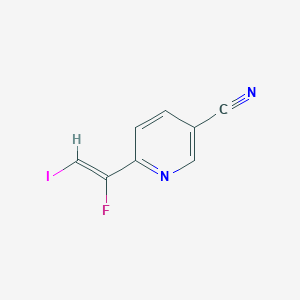
(Z)-6-(1-Fluoro-2-iodovinyl)nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-6-(1-Fluoro-2-iodovinyl)nicotinonitrile is a synthetic organic compound that features a nicotinonitrile core with a fluoro-iodovinyl substituent. Compounds like this are often of interest in medicinal chemistry and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-6-(1-Fluoro-2-iodovinyl)nicotinonitrile typically involves multi-step organic reactions. A common approach might include:
Starting Material: A suitable nicotinonitrile derivative.
Halogenation: Introduction of the fluoro and iodo groups through halogenation reactions.
Vinylation: Formation of the vinyl group through coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering the fluoro-iodovinyl group.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: The halogen atoms (fluoro and iodo) make the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science:
Biology and Medicine
Drug Development: Investigated for potential pharmacological activities, such as anti-cancer or anti-inflammatory properties.
Biological Probes: Used in the design of molecular probes for studying biological processes.
Industry
Agriculture: Potential use in the synthesis of agrochemicals.
Electronics: Applications in the development of organic semiconductors.
Mechanism of Action
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- (Z)-6-(1-Fluoro-2-chlorovinyl)nicotinonitrile
- (Z)-6-(1-Fluoro-2-bromovinyl)nicotinonitrile
- (Z)-6-(1-Fluoro-2-iodovinyl)pyridine
Uniqueness
(Z)-6-(1-Fluoro-2-iodovinyl)nicotinonitrile is unique due to the presence of both fluoro and iodo substituents, which can impart distinct reactivity and properties compared to similar compounds with different halogen atoms.
Properties
Molecular Formula |
C8H4FIN2 |
|---|---|
Molecular Weight |
274.03 g/mol |
IUPAC Name |
6-[(Z)-1-fluoro-2-iodoethenyl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C8H4FIN2/c9-7(3-10)8-2-1-6(4-11)5-12-8/h1-3,5H/b7-3- |
InChI Key |
QCYAQDGCWLHOQC-CLTKARDFSA-N |
Isomeric SMILES |
C1=CC(=NC=C1C#N)/C(=C/I)/F |
Canonical SMILES |
C1=CC(=NC=C1C#N)C(=CI)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



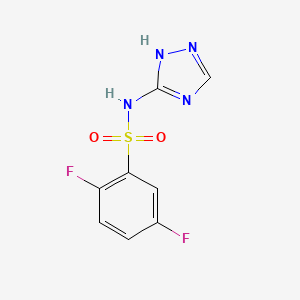

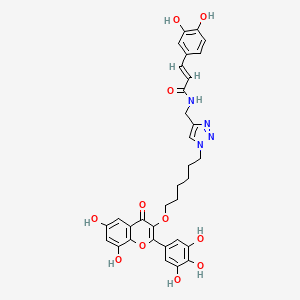

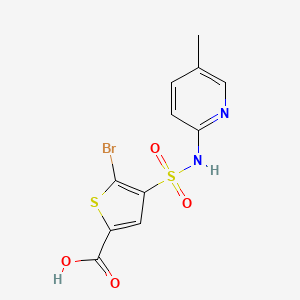


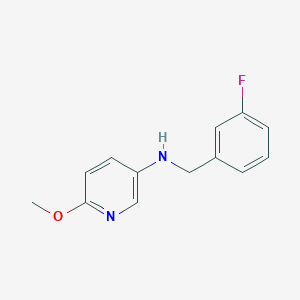
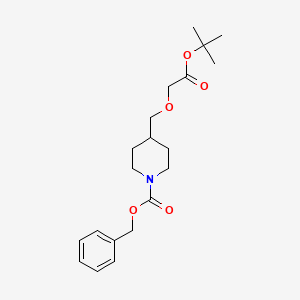
![2-[(2'-Chloro-6'-fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14895713.png)
![dicyclohexyl-[2-[2-(4-methylphenyl)-6-[4-(trifluoromethyl)phenyl]phenyl]phenyl]phosphane](/img/structure/B14895730.png)
